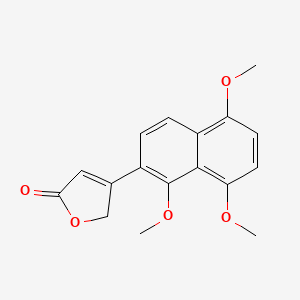
4-(1,5,8-Trimethoxynaphthalen-2-yl)furan-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,5,8-Trimethoxynaphthalen-2-yl)furan-2(5H)-one is an organic compound that belongs to the class of naphthalene derivatives This compound features a naphthalene ring substituted with three methoxy groups and a furanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,5,8-Trimethoxynaphthalen-2-yl)furan-2(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the naphthalene core: Starting with a naphthalene derivative, methoxy groups are introduced through electrophilic aromatic substitution reactions.
Introduction of the furanone moiety: This step may involve the formation of a furan ring through cyclization reactions, followed by the attachment of the furanone to the naphthalene core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,5,8-Trimethoxynaphthalen-2-yl)furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The furanone moiety can be reduced to form dihydrofuran derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups may yield naphthalene-2,3-dicarboxylic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of materials with specific properties, such as dyes or polymers.
Mecanismo De Acción
The mechanism of action of 4-(1,5,8-Trimethoxynaphthalen-2-yl)furan-2(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups and furanone moiety can play crucial roles in binding to these targets and exerting their effects.
Comparación Con Compuestos Similares
Similar Compounds
1,5,8-Trimethoxynaphthalene: Lacks the furanone moiety but shares the naphthalene core with methoxy groups.
2-Furanone derivatives: Compounds with a furanone ring but different substituents on the naphthalene core.
Uniqueness
4-(1,5,8-Trimethoxynaphthalen-2-yl)furan-2(5H)-one is unique due to the combination of the naphthalene core with three methoxy groups and the furanone moiety. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.
Propiedades
Número CAS |
919800-60-5 |
|---|---|
Fórmula molecular |
C17H16O5 |
Peso molecular |
300.30 g/mol |
Nombre IUPAC |
3-(1,5,8-trimethoxynaphthalen-2-yl)-2H-furan-5-one |
InChI |
InChI=1S/C17H16O5/c1-19-13-6-7-14(20-2)16-12(13)5-4-11(17(16)21-3)10-8-15(18)22-9-10/h4-8H,9H2,1-3H3 |
Clave InChI |
SGWARVKAUKQCPE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C=CC(=C(C2=C(C=C1)OC)OC)C3=CC(=O)OC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


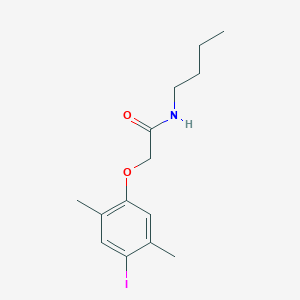
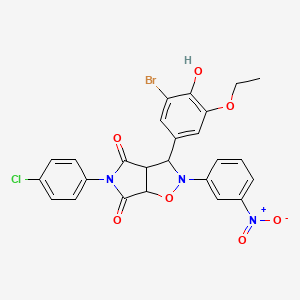
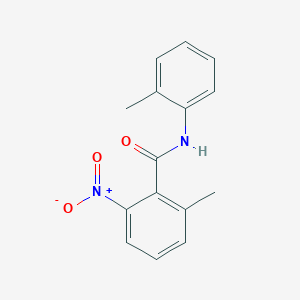

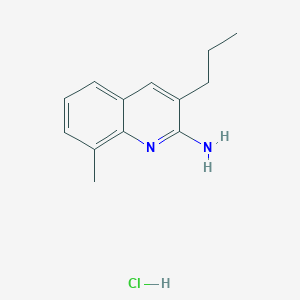
![2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[(3S,4R)-4-hydroxytetrahydrothiophen-3-yl]acetamide](/img/structure/B12633726.png)



![(3aR,4R,4aR,7aS,8R,8aR)-3-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B12633750.png)



![7-Azaspiro[3.5]nonan-2-yl-(4-cyclobutyl-1,4-diazepan-1-yl)methanone](/img/structure/B12633772.png)
